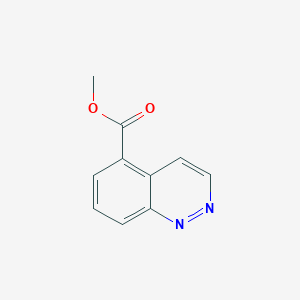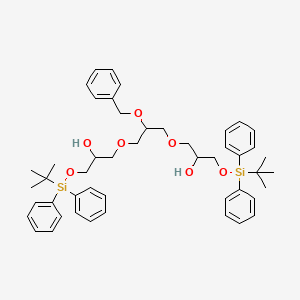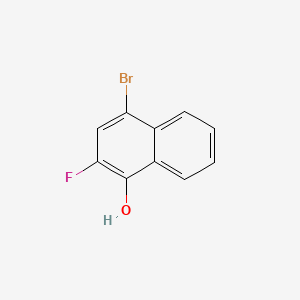![molecular formula C26H38N4O8Sn B13668775 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinyl ring, a benzoate group, and a trimethylstannyl moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Group: This step often involves esterification reactions.
Attachment of the Trimethylstannyl Group: This is usually done through stannylation reactions using trimethyltin chloride or similar reagents.
Protection of the Guanidino Group: The guanidino group is protected using Boc (tert-butoxycarbonyl) groups to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.
Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
- 2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate
Uniqueness
The presence of the trimethylstannyl group in 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate makes it unique compared to similar compounds. This group can participate in specific reactions that other similar compounds cannot, providing unique reactivity and applications.
Propiedades
Fórmula molecular |
C26H38N4O8Sn |
|---|---|
Peso molecular |
653.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C23H29N4O8.3CH3.Sn/c1-22(2,3)33-20(31)25-19(26-21(32)34-23(4,5)6)24-13-14-7-9-15(10-8-14)18(30)35-27-16(28)11-12-17(27)29;;;;/h7,9-10H,11-13H2,1-6H3,(H2,24,25,26,31,32);3*1H3; |
Clave InChI |
GBXOXHUVBLCWIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=NCC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/no-structure.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)


![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)


